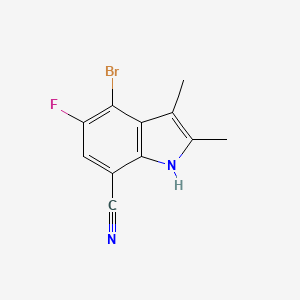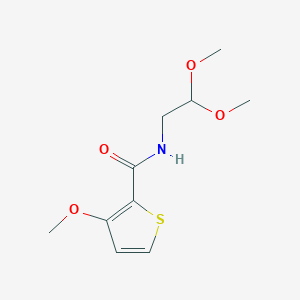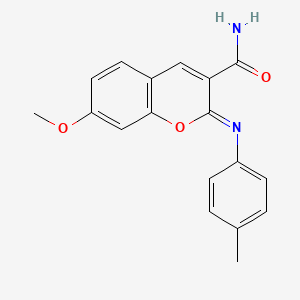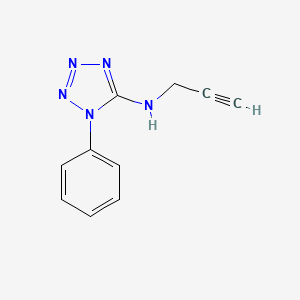
7-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of thiazole and benzofuran . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzofuran is a compound that has been found to have diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The introduction of a methoxy group to the benzothiazole ring improved the solubility in the lotion base of a similar compound .Physical And Chemical Properties Analysis
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
Scientific Research Applications of 7-Methoxy-N-((1-(Thiazol-2-Yl)Piperidin-3-Yl)Methyl)Benzofuran-2-Carboxamide
Anticancer Activity: Compounds with thiazole and benzofuran moieties have been reported to exhibit significant anticancer activities. The structural features of 7-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide suggest potential applications in target therapy for various cancer types due to the presence of these bioactive groups .
Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties. This compound could be explored for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .
Anti-Inflammatory and Analgesic Effects: The thiazole component of the compound has been associated with analgesic and anti-inflammatory activities. Research could focus on evaluating its effectiveness in treating pain and inflammation-related conditions .
Solubility Enhancement for Drug Formulation: The methoxy group in the compound’s structure could improve solubility in various bases, which is crucial for drug formulation and delivery .
Antidiabetic Potential: Thiazole derivatives have been identified as having antidiabetic properties. Investigating this compound’s role in glucose metabolism could lead to new treatments for diabetes .
Neuroprotective Applications: Given the structural similarity to compounds with anti-Alzheimer’s activity, this compound might be researched for its potential neuroprotective effects, particularly in neurodegenerative diseases .
Hepatoprotective Properties: The thiazole ring is associated with hepatoprotective activities. Studies could be conducted to assess the compound’s ability to protect liver cells from damage .
Antioxidant Properties: Compounds containing benzofuran and thiazole rings have shown antioxidant properties. This suggests that the compound may serve as an antioxidant, helping to neutralize harmful free radicals .
作用機序
Target of Action
The compound 7-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-benzofuran-2-carboxamide is a complex molecule that contains two key structural components: a thiazole ring and a benzofuran ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . Therefore, the primary targets of this compound could be diverse, depending on the specific functional groups attached to these rings.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets at the molecular level. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties could enable the compound to bind to its targets and exert its effects.
Biochemical Pathways
The compound’s effects on biochemical pathways would depend on its specific targets. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, the compound could potentially affect a variety of biochemical pathways, depending on its specific targets and their roles in these pathways.
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be crucial in determining its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s ADME properties and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and their roles in cellular processes. Given the diverse biological activities associated with thiazole and benzofuran derivatives , the compound could potentially have a wide range of effects at the molecular and cellular levels.
将来の方向性
特性
IUPAC Name |
7-methoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-24-15-6-2-5-14-10-16(25-17(14)15)18(23)21-11-13-4-3-8-22(12-13)19-20-7-9-26-19/h2,5-7,9-10,13H,3-4,8,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVQLOQIGSRYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCCN(C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2989118.png)


![N-(5-{(E)-2-[5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-thienyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2989123.png)
![5-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2989124.png)



![Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2989129.png)
